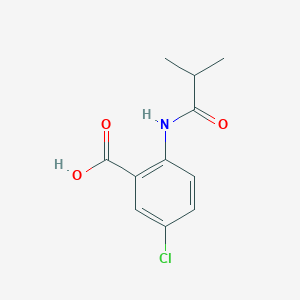

5-chloro-2-(isobutyrylamino)benzoic acid

Descripción general

Descripción

5-chloro-2-(isobutyrylamino)benzoic acid is a compound related to the broader class of benzoic acid derivatives. These compounds are known for their diverse applications in various chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-component reactions under mild conditions. For example, a synthesis process for 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives involved the reaction of benzoic acid derivatives with other reagents, producing high yields (Shajari et al., 2015).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by specific orientations and bondings. For instance, in a related compound, the carboxyl group was found to be twisted away from its attached ring, influencing how the molecules interact through hydrogen bonds (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Benzoic acid derivatives engage in various chemical reactions. An efficient oxidative coupling reaction of benzoic acids with alkynes under specific conditions has been reported, indicating the reactivity of these compounds in forming new derivatives (Ueura et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, play a crucial role in their application. Studies on similar compounds have provided insights into their crystalline arrangements and interactions, which are critical for understanding their physical behavior (Espinosa Manrique et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the practical application of these compounds. Studies on benzoic acid derivatives have shown a range of reactivities and stabilities, depending on their specific molecular structure and substituents (Crosby & Leitis, 1969).

Aplicaciones Científicas De Investigación

Organic Synthesis

The study by Shajari et al. (2015) illustrates the utility of benzoic acid derivatives in organic synthesis, particularly in the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives through a three-component reaction. This reaction is notable for its efficiency, proceeding smoothly under mild conditions without side reactions, thereby highlighting the potential of such compounds in the development of novel organic materials (Shajari, Kazemizadeh, & Ramazani, 2015).

Biological Activity

Imramovský et al. (2011) have explored the biological activity spectrum of chloro-benzoic acid derivatives, demonstrating their efficacy against a variety of mycobacterial, bacterial, and fungal strains. This suggests potential for these compounds in antimicrobial applications, with activity levels comparable to or exceeding standard treatments (Imramovský et al., 2011).

Crystal Engineering

Oruganti et al. (2017) have delved into crystal engineering with chloro-benzoic acid derivatives, synthesizing molecular salts through a crystal engineering approach. Their work emphasizes the significance of halogen bonds in the crystal structures of these compounds, which could inform the design of materials with specific optical or electronic properties (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Propiedades

IUPAC Name |

5-chloro-2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVILGFILDPPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)